molecular formula C9H6F4O2 B2982646 2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone CAS No. 1208078-28-7

2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone

Cat. No.: B2982646
CAS No.: 1208078-28-7
M. Wt: 222.139
InChI Key: NAOAQKZCJCAVPM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoroacetyl group attached to a substituted benzene ring. The aromatic ring contains a fluorine atom at the ortho-position (C2) and a methoxy group at the para-position (C6).

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-6-4-2-3-5(10)7(6)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOAQKZCJCAVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoro substituents enhance the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone F (C2), OCH₃ (C6) C₉H₇F₄O₂ ~223 High electronegativity; potential drug intermediate [Hypothetical]
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone OH (C2), OCH₃ (C6) C₉H₇F₃O₃ 220.15 Increased polarity due to -OH; used in synthetic intermediates
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone Cl (C3) C₈H₄ClF₃O 208.57 Enhanced lipophilicity; halogen bonding capabilities
1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone NH₂ (C2), F (C6) C₈H₆F₄NO 224.14 Basic amino group; potential for coordination chemistry
2,2,2-Trifluoro-1-(3-dimethoxyphenyl)ethanone OCH₃ (C3, C5) C₁₀H₁₁F₃O₃ 253.18 Electron-donating methoxy groups; altered electronic effects

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine and trifluoroacetyl groups in the target compound enhance electrophilicity at the carbonyl carbon, making it reactive toward nucleophilic attack. In contrast, methoxy or amino substituents (e.g., ) introduce electron-donating effects, reducing reactivity but improving solubility in polar solvents.
  • Biological Relevance: Amino-substituted analogs (e.g., ) may exhibit enhanced binding to biological targets due to hydrogen bonding, whereas chlorinated derivatives (e.g., ) are more lipophilic, favoring membrane permeability.

Physical and Chemical Properties

Melting Points and Solubility
  • Chlorinated Analog (CAS 321-31-3) : Melting point ~253–255°C, indicating high crystallinity due to halogen interactions .
  • Methoxy-Substituted Analog (CAS 123184-19-0) : Likely lower melting point than halogenated analogs due to reduced intermolecular forces .
Reactivity
  • The trifluoroacetyl group in all analogs is highly electrophilic, enabling reactions with amines or alcohols to form Schiff bases or acetals.
  • Fluorine substituents (e.g., in the target compound) stabilize the ketone via inductive effects, reducing enolization compared to hydroxyl-substituted analogs .

Biological Activity

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C9H8F4O2
  • Molecular Weight : 224.15 g/mol
  • Structure : The compound features a trifluoromethyl group and a methoxy-substituted phenyl group, contributing to its chemical stability and potential biological activity.

The biological activity of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group increases hydrophobicity, which may enhance membrane penetration and binding affinity to biological targets. The methoxy group can modulate electronic properties, further influencing the compound's interactions within biological systems.

Binding Affinity and Enzymatic Inhibition

Recent studies have evaluated the binding affinities of this compound to specific enzymes. For instance, similar compounds with fluorinated phenyl groups have demonstrated significant inhibitory effects on various kinases and enzymes involved in cancer proliferation:

Compound NameTarget EnzymeIC50 (nM)
Compound AFGFR1<4.1
Compound BFGFR22.0 ± 0.8
Compound CERK1/220

These findings suggest that structural modifications, such as the incorporation of fluorinated groups, can enhance enzyme inhibition potency .

Case Studies

In a study focusing on the synthesis and evaluation of derivatives containing similar structures, compounds were assessed for their antiproliferative activities against various cancer cell lines:

  • Cell Line : KG1
    • IC50 : 25.3 ± 4.6 nM
  • Cell Line : SNU16
    • IC50 : 77.4 ± 6.2 nM

These results indicate that fluorinated compounds can exhibit potent biological activity against specific cancer types, potentially leading to the development of new therapeutic agents .

Structure-Activity Relationship (SAR)

The structural characteristics of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone are crucial for its biological activity. The SAR studies suggest that:

  • Trifluoromethyl Group : Enhances hydrophobic interactions.
  • Methoxy Group : Influences electronic distribution and binding affinity.

These modifications can lead to improved selectivity and potency against targeted enzymes .

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